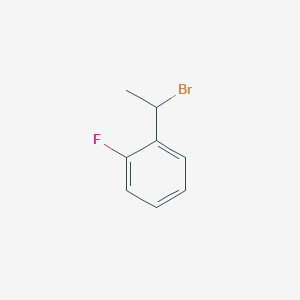

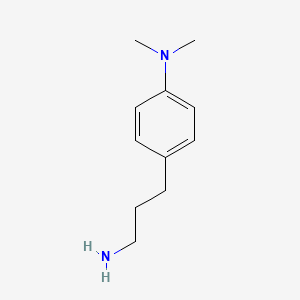

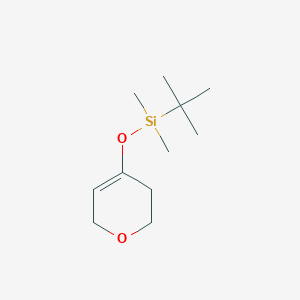

![molecular formula C7H5N3O B1286517 7H-吡咯并[2,3-d]嘧啶-5-甲醛 CAS No. 1060815-89-5](/img/structure/B1286517.png)

7H-吡咯并[2,3-d]嘧啶-5-甲醛

描述

7h-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. The pyrrolopyrimidine scaffold is a significant structural motif found in numerous pharmacologically active molecules and natural products. The interest in this compound stems from its potential applications in medicinal chemistry and drug discovery.

Synthesis Analysis

The synthesis of pyrrolopyrimidine derivatives can be achieved through various synthetic routes. One such method involves the base-catalyzed condensation of 3,3-dimethoxypropionitrile with aldehydes, followed by hydrolysis and catalytic reduction to afford enamines, which cyclize to aminopyrroles. These aminopyrroles can then undergo guanylation and subsequent ring closure to form the pyrrolopyrimidine ring system . Another approach for synthesizing pyrrolopyrimidine derivatives includes tandem processes of acetalisation and cycloisomerization reactions, which have been shown to be efficient and versatile . Additionally, a one-pot synthesis method has been developed for the preparation of related pyrrolopyrimidine derivatives from β-alanine or γ-aminobutyric acid, ethyl acrylate, and diethyl oxalate .

Molecular Structure Analysis

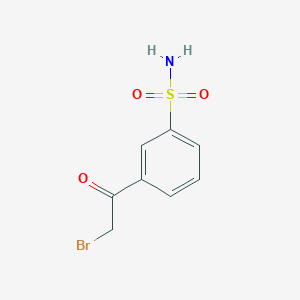

The molecular structure of pyrrolopyrimidine derivatives is characterized by a fused bicyclic system consisting of a pyrrole ring joined to a pyrimidine ring. This bicyclic system can be further substituted at various positions to yield a wide array of derivatives with diverse biological activities. The structural analysis of these compounds is typically performed using spectroscopic methods such as IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

Pyrrolopyrimidine derivatives can undergo a variety of chemical reactions, including condensation with various nucleophiles under acidic or basic conditions to yield substituted derivatives . They can also participate in cyclocondensation reactions with formic acid, followed by chlorination and reductive ring cleavage to afford amino-substituted pyrrolopyrimidines . These reactions are crucial for the functionalization of the pyrrolopyrimidine core and the generation of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. These properties include solubility, melting point, and stability, which are important for their practical applications in chemical synthesis and drug development. The bioassay studies of these compounds have demonstrated significant antimicrobial and antioxidant activities, indicating their potential as therapeutic agents . Additionally, environmentally friendly synthesis methods have been developed to improve the sustainability of the production of these compounds .

科学研究应用

1. 抑制造血祖细胞激酶 1 (HPK1) 7H-吡咯并[2,3-d]嘧啶衍生物已被确定为 HPK1 的强效抑制剂,HPK1 是一种参与 T 细胞信号传导的酶。 例如,化合物 31 显示出显着的抑制活性,IC50 值为 3.5 nM,并在人 T 细胞白血病 Jurkat 细胞中表现出增强的 IL-2 分泌 .

MPS1 抑制剂在癌症治疗中的应用

一种基于 7H-吡咯并[2,3-d]嘧啶骨架的高度选择性 MPS1 抑制剂已被报道。 该抑制剂通过 X 射线晶体结构分析进行了优化,并已证明在减轻人类三阴性乳腺癌 (TNBC) 细胞增殖方面有效 .

靶向激酶抑制剂 (TKI)

以 7H-吡咯并[2,3-d]嘧啶结构为基础的新化合物已被合成,作为潜在的 TKI。 具体而言,卤代衍生物的创建是为了提高对靶向激酶的效力和功效 .

抗癌活性

吡咯并[2,3-d]嘧啶衍生物已被设计和合成,其中包含氯原子和三氯甲基,以探索它们的抗癌活性。 这些化合物是使用微波技术制备的,这是一种用于合成吡咯并[2,3-d]嘧啶衍生物的稳健方法 .

安全和危害

作用机制

Target of Action

A structurally similar compound, a 7h-pyrrolo[2,3-d]pyrimidine-5-carbonitrile scaffold, has been reported to inhibit monopolar spindle 1 kinase (mps1), a protein kinase over-expressed in triple-negative breast cancer (tnbc) .

Mode of Action

The structurally similar mps1 inhibitor interacts with the kinase, potentially leading to the mitigation of tnbc cell proliferation .

Biochemical Pathways

Mps1 inhibitors generally disrupt the normal function of the mps1 kinase, which plays a crucial role in the spindle assembly checkpoint during cell division .

Result of Action

The structurally similar mps1 inhibitor has been shown to effectively mitigate human tnbc cell proliferation .

Action Environment

It is generally recommended to store the compound in an inert atmosphere at 2-8°c to maintain its stability .

属性

IUPAC Name |

7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c11-3-5-1-9-7-6(5)2-8-4-10-7/h1-4H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGYOQXVUMVWGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=CN=CN=C2N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80597741 | |

| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1060815-89-5 | |

| Record name | 7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80597741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

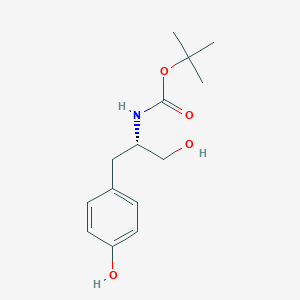

![3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1286436.png)